
N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H28F2N4O3S and its molecular weight is 478.56. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad spectrum antitumor activity, with certain compounds showing potency 1.5–3.0-fold greater than the positive control 5-FU. This suggests the potential of these compounds in cancer treatment, highlighting the relevance of quinazolinone derivatives in therapeutic applications (Ibrahim A. Al-Suwaidan et al., 2016).
Structural Aspects and Properties
The study of amide-containing isoquinoline derivatives revealed their capacity to form gels and crystalline solids upon treatment with different acids, indicating their potential use in material science for creating novel gelators and solid-state materials with specific fluorescence emissions (A. Karmakar et al., 2007).
Vibrational Spectroscopy and Molecular Docking
An extensive structural and vibrational study on 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide provided insights into its molecular structure through DFT calculations, molecular electrostatic potential, and molecular docking. This compound exhibited potential inhibitory activity against the BRCA2 complex, offering a pathway for the development of novel anticancer agents (A. El-Azab et al., 2016).
Antimicrobial Evaluation
A new series of compounds was synthesized and assessed for antimicrobial activity, showing variable effects against selected microbial species. This underscores the potential of quinazolinone derivatives in developing new antimicrobial agents, with some compounds displaying significant activity (Samreen Gul et al., 2017).
Antifungal Agents
Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide were identified as broad-spectrum antifungal agents, notably against Candida and Aspergillus species. This discovery opens avenues for the creation of new antifungal treatments, addressing the need for more effective therapies in combating fungal infections (D. Bardiot et al., 2015).
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N4O3S/c24-18-7-6-16(14-19(18)25)26-21(30)15-33-22-17-4-1-2-5-20(17)29(23(31)27-22)9-3-8-28-10-12-32-13-11-28/h6-7,14H,1-5,8-13,15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCJDHZQODKZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid](/img/structure/B2589965.png)
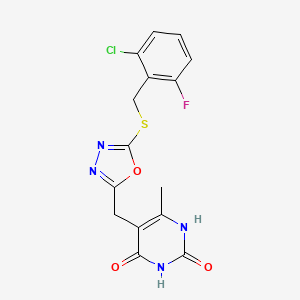
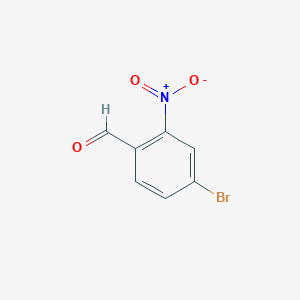
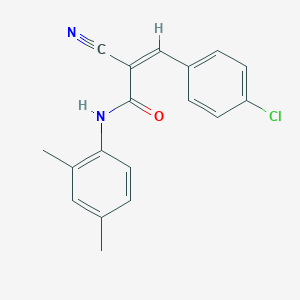
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2589969.png)
![6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2589970.png)
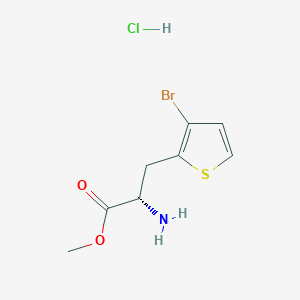

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide](/img/structure/B2589975.png)
![2-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2589977.png)
![5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2589980.png)
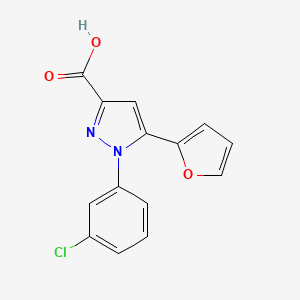
![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2589984.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2589987.png)